1-(Ethylamino)butan-2-ol
Overview
Description
1-(Ethylamino)butan-2-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvation Studies
1-(Ethylamino)butan-2-ol has been explored in the context of solvation, particularly in the study of Brooker's merocyanine solvation in binary solvent mixtures. This research has provided insights into solvent-solvent interactions and the synergistic effects observed in many binary mixtures, revealing the roles of hydrogen bonding and solvophobic interactions in solvation processes (Bevilaqua, Silva & Machado, 2004).
Analytical Chemistry
The compound plays a role in the spectrophotometric determination of copper in pharmaceutical and biological samples. Its ability to form stable complexes with copper(II) in alkaline medium enables its use as a reagent in analytical methods that are sensitive, accurate, and tolerant to many foreign substances (Dalman, Tüfekçi, Nohut, Güner & Karaböcek, 2002).
Chiral Ionic Liquids
Research into chiral ionic liquids has also utilized this compound, particularly in understanding chiral recognition in such liquids. The study reveals how both chiral molecules and achiral cations in ionic liquids contribute to creating a favorable environment for solutes like this compound, leading to asymmetric inducement and potential applications in chiral separations and syntheses (Blasius, Zaby, Hollóczki & Kirchner, 2021).
Antiinflammatory Activity
In the field of medicinal chemistry, analogues of 4-(6-methoxy-2-naphthyl)butan-2-one, related to this compound, have been synthesized and evaluated for their antiinflammatory activity. This research has indicated the potential of compounds with a butan-2-one side chain in developing new antiinflammatory agents (Goudie, Gaster, Lake, Rose, Freeman, Hughes & Miller, 1978).
Liquid Phase Behavior
The compound has been studied in the context of liquid phase behavior, particularly in binary mixtures with ionic liquids. These studies provide insights into the solubility and miscibility of ionic liquids in various alcohols, including this compound, contributing to the understanding of molecular interactions in such mixtures (Domańska & Marciniak, 2007).
Synthesis and Catalysis
This compound has also been involved in studies of synthesis and catalysis. For instance, the synthesis of chiral building blocks and the catalytic decomposition of alcohols have leveraged compounds related to this compound, showcasing its role in advancing synthetic methods and understanding catalytic processes (Youngblood, Nichols, Coleman & Thompson, 1978).
Mechanism of Action
Mode of Action
It is known that similar compounds often interact with their targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds are known to affect various metabolic and signaling pathways .
Pharmacokinetics
Similar compounds are often rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds often lead to changes in cellular function and signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Ethylamino)butan-2-ol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Properties
IUPAC Name |
1-(ethylamino)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(8)5-7-4-2/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLAKNMVEGRRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600102 | |
Record name | 1-(Ethylamino)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68058-17-3 | |
Record name | 1-(Ethylamino)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.